6-amino-N,N-dimethylpyridazine-3-carboxamide
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Overview
Description
6-amino-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . It is characterized by the presence of an amino group, two methyl groups, and a pyridazine ring with a carboxamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N,N-dimethylpyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the amino and dimethyl groups. One common method involves the reaction of 6-chloropyridazine-3-carboxamide with dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-amino-N,N-dimethylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, amines, and various substituted pyridazine derivatives .
Scientific Research Applications
6-amino-N,N-dimethylpyridazine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-N,N-dimethylpyridazine-3-carboxylate
- 6-amino-N,N-dimethylpyridazine-3-carboxylic acid
- 6-amino-N,N-dimethylpyridazine-3-carboxylamide
Uniqueness
6-amino-N,N-dimethylpyridazine-3-carboxamide is unique due to the presence of both amino and dimethyl groups on the pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-amino-N,N-dimethylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDAMJIRKKVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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